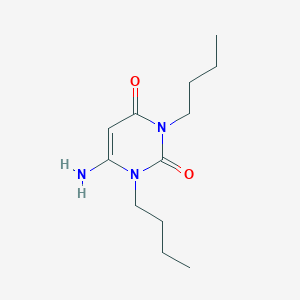

6-Amino-1,3-dibutyluracil

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1,3-dibutylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-3-5-7-14-10(13)9-11(16)15(12(14)17)8-6-4-2/h9H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCRYNNIDGUZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=O)N(C1=O)CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433822 | |

| Record name | 1,3-di-n-butyl-6-aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-16-2 | |

| Record name | 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-di-n-butyl-6-aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 6 Amino 1,3 Dibutyluracil and Its Derivatives

Classical Synthetic Routes to 6-Amino-1,3-dibutyluracil

The traditional synthesis of this compound is a well-established process that typically involves a two-step sequence: a condensation reaction followed by an intramolecular cyclization.

Condensation Reactions with Urea (B33335) Derivatives (e.g., N,N'-dibutylurea and cyanoacetic acid)

The initial step in the classical synthesis involves the condensation of an appropriately substituted urea with a reactive methylene (B1212753) compound, most commonly cyanoacetic acid. For the target compound, N,N'-dibutylurea is the selected starting material. The reaction is typically facilitated by a dehydrating agent, such as acetic anhydride, which activates the cyanoacetic acid to form a mixed anhydride. N,N'-dibutylurea then acts as a nucleophile, attacking the activated carbonyl group to form an open-chain intermediate, N-cyanoacetyl-N,N'-dibutylurea. Current time information in Bangalore, IN. The general mechanism for this type of condensation proceeds via a nucleophilic acyl substitution pathway.

A specific laboratory-scale synthesis involves heating N,N'-dibutylurea and cyanoacetic acid in the presence of acetic anhydride. Current time information in Bangalore, IN. This method is analogous to the synthesis of other N-substituted aminouracils, such as the 1,3-dimethyl derivative, where 1,3-dimethylurea (B165225) is condensed with cyanoacetic acid under similar conditions. scispace.com

Cyclization Strategies under Basic Conditions

The second critical step is the base-promoted intramolecular cyclization of the N-cyanoacetyl-N,N'-dibutylurea intermediate. The presence of a base, such as sodium hydroxide (B78521) or sodium methoxide, is essential to deprotonate one of the urea's amide nitrogens. grafiati.comdntb.gov.ua This deprotonation generates a more potent nucleophile, which then attacks the nitrile carbon intramolecularly. The subsequent tautomerization and protonation steps lead to the formation of the stable six-membered pyrimidine (B1678525) ring of this compound.

In a documented procedure, the crude product from the condensation step is dissolved in methanol, and a cold solution of sodium hydroxide is added slowly to induce precipitation and facilitate the cyclization to yield this compound. Current time information in Bangalore, IN. The reaction conditions, such as temperature and pH, are controlled to optimize the yield and purity of the final product. For instance, in the synthesis of the dimethyl analog, the pH is carefully adjusted to 9-9.5, and the temperature is elevated to drive the cyclization to completion. scispace.com

| Reaction Step | Reagents | Key Conditions | Intermediate/Product |

| Condensation | N,N'-dibutylurea, Cyanoacetic acid, Acetic anhydride | Heating (e.g., 60°C) | N-cyanoacetyl-N,N'-dibutylurea |

| Cyclization | N-cyanoacetyl-N,N'-dibutylurea, Sodium hydroxide (NaOH) | Basic pH (e.g., 9-9.5), Methanol solvent, Controlled temperature | This compound |

Multicomponent Reaction (MCR) Approaches for Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have emerged as powerful tools for the efficient derivatization of the 6-aminouracil (B15529) scaffold. semanticscholar.org These reactions are highly valued for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. scirp.org

Development of Green and Sustainable Protocols for MCRs

A significant focus in modern organic synthesis is the development of environmentally benign reaction protocols. nih.gov For MCRs involving aminouracils, this has translated into the use of green solvents, catalyst-free conditions, and energy-efficient methods. Water, being non-toxic and inexpensive, has been successfully employed as a reaction medium for the synthesis of various aminouracil derivatives. nih.govresearchgate.net For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through a three-component reaction in aqueous media.

Another green approach involves the use of phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB), which can facilitate reactions in greener solvents like ethanol (B145695) under mild conditions, offering high yields and simple work-up procedures. researchgate.net Microwave irradiation has also been utilized to accelerate these reactions, often leading to significantly reduced reaction times and improved yields in an energy-efficient manner.

Catalyst Systems in Multi-Component Synthesis (e.g., Iodine Catalysis, Dicationic Molten Salts, Supramolecular Catalysis)

The choice of catalyst is pivotal in controlling the efficiency and selectivity of MCRs. A variety of catalytic systems have been explored for the derivatization of 6-aminouracils.

Iodine Catalysis: Molecular iodine has been established as an efficient, mild, and inexpensive catalyst for MCRs involving 6-amino-1,3-dimethyluracil (B104193). grafiati.comresearchgate.netscirp.org It functions as a mild Lewis acid, activating reactants for subsequent transformations. For instance, iodine catalyzes the three-component reaction of an aldehyde, 6-amino-1,3-dimethyluracil, and 2-hydroxy-1,4-naphthoquinone (B1674593) in water to produce aminouracil-tethered tri-substituted methanes in good yields. scirp.orgresearchgate.net This protocol is noted for its simple experimental procedure and use of a cheap, readily available catalyst. grafiati.com

Dicationic Molten Salts: Ionic liquids, particularly dicationic molten salts like N,N,N′,N′-tetramethylethylenediaminium bisulfate ([TMEDA][HSO4]2), have been employed as effective and reusable catalysts. scirp.org These salts can act as both the catalyst and the reaction medium. They have been successfully used in the pseudo-three-component reaction between aldehydes and 6-amino-1,3-dimethyluracil to synthesize bis(6-amino-1,3-dimethyluracil-5-yl)methanes. scirp.org The key advantages include shorter reaction times, excellent yields, and simple catalyst recovery and reuse. scirp.org

Supramolecular Catalysis: Supramolecular catalysts, such as β‐cyclodextrin (B1172386)‐SO3H, offer a unique approach by creating a microenvironment that facilitates the reaction. This catalyst has been used for the synthesis of bis(6‐aminouracil‐5‐yl)methane derivatives in water. scirp.org The hydrophobic cavity of the cyclodextrin can encapsulate the reactants, bringing them into close proximity and promoting the reaction, while the sulfonic acid groups provide the necessary acidic catalysis.

| Catalyst System | Example Catalyst | Reaction Type | Key Advantages |

| Iodine Catalysis | Molecular Iodine (I₂) | Three-component synthesis of tri-substituted methanes | Mild, inexpensive, efficient in water. grafiati.comresearchgate.net |

| Dicationic Molten Salts | [TMEDA][HSO₄]₂ | Pseudo-three-component synthesis of bis-uracil methanes | Reusable, high yields, simple work-up. scirp.org |

| Supramolecular Catalysis | β‐cyclodextrin‐SO₃H | Synthesis of bis-uracil methanes | Operates in water, provides a reaction microenvironment. scirp.org |

Modern Synthetic Techniques and Process Enhancements

To address the limitations of classical synthetic methods, such as long reaction times and the need for harsh conditions, modern techniques like microwave-assisted synthesis have been adopted. Furthermore, significant effort has been directed toward process optimization to improve reaction yields and product purity.

Microwave-Assisted Synthesis for Efficient Ring Closure

Microwave irradiation has proven to be a superior alternative to conventional heating for certain synthetic steps, most notably the ring closure of 5,6-diamino-1,3-dibutyluracil to form the xanthine (B1682287) scaffold. semanticscholar.orgasianpubs.org The classical approach involves reacting the diamino intermediate with a formylating agent like triethyl orthoformate under reflux, which can take an hour or more. semanticscholar.orgasianpubs.org

In contrast, microwave-assisted synthesis dramatically accelerates this process. The reaction of 5,6-diamino-1,3-dibutyluracil with triethyl orthoformate under microwave irradiation can be completed in just five minutes. semanticscholar.org This rapid, solvent-free method proceeds at 160°C in a sealed vessel and provides yields comparable to or exceeding those of conventional methods. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Xanthine Synthesis

| Method | Reaction Time | Yield of 1,3-Dibutylxanthine (B137301) | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 1 hour | 80% | semanticscholar.orgasianpubs.org |

| Microwave Irradiation | 5 minutes | 80% | semanticscholar.orgresearchgate.net |

Process Optimization for Enhanced Reaction Yields and Purity

Optimizing reaction conditions and purification procedures is critical for achieving high yields and purity, especially when dealing with sensitive intermediates. The precursor 5,6-diamino-1,3-dibutyluracil is known to be sensitive to air and temperature, which can complicate its handling and storage. semanticscholar.orgasianpubs.org Researchers have focused on developing robust separation and purification protocols to obtain this intermediate in high purity, which is essential for the accurate determination of yields in subsequent reactions. semanticscholar.orgasianpubs.org

Process optimization is also evident in the development of one-pot synthesis strategies. For example, in the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-amino-1,3-dimethyluracil, optimizing the catalyst loading was shown to be crucial for maximizing the reaction yield. scirp.org

Structural Elucidation and Conformational Analysis of 6 Amino 1,3 Dibutyluracil and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 6-amino-1,3-dibutyluracil and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are indispensable for identifying the connectivity of atoms and the presence of specific functional groups within the molecule.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For instance, the protons of the butyl chains in this compound would exhibit characteristic signals in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons, confirming the presence of the two butyl groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbonyl carbons (C2 and C4) in the uracil (B121893) ring are typically observed at lower fields due to the deshielding effect of the neighboring oxygen and nitrogen atoms. The olefinic carbons (C5 and C6) and the carbons of the butyl chains will also show distinct resonances. The analysis of both ¹H and ¹³C NMR spectra, including coupling patterns, is essential for the unambiguous assignment of the molecular structure. uobasrah.edu.iq

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₂ | 3.8 - 4.0 | 45 - 50 |

| N3-CH₂ | 3.7 - 3.9 | 43 - 48 |

| C5-H | 5.0 - 5.2 | 90 - 95 |

| NH₂ | 6.5 - 7.0 (broad) | - |

| Butyl CH₂'s | 1.2 - 1.8 | 20 - 35 |

| Butyl CH₃ | 0.8 - 1.0 | 13 - 15 |

| C2=O | - | 150 - 155 |

| C4=O | - | 160 - 165 |

| C6-NH₂ | - | 155 - 160 |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by molecular vibrations. nih.gov

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amino group at the C6 position typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. youtube.comlibretexts.org The C=O stretching vibrations of the two carbonyl groups in the uracil ring will give rise to strong absorption bands in the range of 1750-1650 cm⁻¹. specac.com

The C=C stretching vibration of the uracil ring is expected to appear around 1600 cm⁻¹. Additionally, the C-N stretching vibrations and the various bending vibrations of the alkyl chains and the amino group will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. specac.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| Carbonyl (C=O) | Stretch | 1750 - 1650 | Strong |

| Alkene (C=C) | Stretch | ~1600 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Medium-Strong |

| Amine (N-H) | Bend | 1650 - 1580 | Variable |

| C-N Stretch | Stretch | 1350 - 1000 | Medium |

Solid-State Structural Investigations

Investigating the solid-state structure of this compound provides definitive information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography for Absolute Configuration and Regioselectivity Confirmation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. mdpi.com For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure.

This technique can confirm the regioselectivity of the substitution on the uracil ring, definitively showing the placement of the butyl groups at the N1 and N3 positions and the amino group at the C6 position. The resulting crystal structure would reveal the exact bond lengths and angles of the entire molecule, offering insights into the planarity of the uracil ring and the conformation of the butyl chains. pan.pl Furthermore, X-ray crystallography elucidates the packing of the molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygens, which are crucial for understanding the solid-state properties of the compound. For a related compound, 6-amino-1,3-dimethyluracil (B104193), a crystal structure has been deposited in the Cambridge Structural Database (CCDC Number: 776127), providing a reference for the structural features of this class of molecules. nih.gov

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. als-journal.com For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic parameters. researchgate.net

DFT calculations can predict the stability of different tautomers and conformers of the molecule. mdpi.com The calculated vibrational spectra from DFT can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. nih.gov Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity, identifying the most likely sites for electrophilic and nucleophilic attack. nih.gov The calculated molecular electrostatic potential (MEP) map can visualize the charge distribution and predict regions of the molecule that are prone to intermolecular interactions. als-journal.com

Theoretical Studies of Intramolecular Interactions and Conformational Dynamics (e.g., Hydrogen Bonding)

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the molecular structure and dynamics of 6-aminouracil (B15529) derivatives. While specific theoretical studies focusing exclusively on this compound are not extensively documented in the literature, a wealth of information can be derived from detailed computational analyses of its close analog, 6-Amino-1,3-dimethyluracil, and related compounds. These studies form a robust basis for understanding the intramolecular forces that govern the conformation of the dibutyl derivative.

The primary intramolecular interaction of interest in the 6-aminouracil scaffold is the hydrogen bond formed between the amino group at the C6 position and the carbonyl oxygen at the C5 position (or C4 depending on the specific conformation and molecular environment). This N-H···O=C interaction is crucial in determining the planarity and rotational dynamics of the molecule.

Computational analyses on derivatives of 6-Amino-1,3-dimethyluracil have confirmed that the coplanar conformation of the uracil rings is maintained by a pair of unequal intramolecular N-H···O hydrogen bonds. nih.govbgu.ac.il These findings are instrumental for understanding the behavior of this compound, as the core hydrogen bonding capacity is dictated by the 6-aminouracil ring structure, with the N-alkyl substituents (methyl vs. butyl) having a secondary effect on the fundamental intramolecular dynamics.

Theoretical models have identified two primary dynamic processes that involve the continuous breaking and forming of these intramolecular hydrogen bonds:

NH₂ Group Rotation : The amino group can rotate, a process that is coupled with nitrogen inversion.

Uracil Ring Rotation : The entire uracil ring can undergo flips or rotations.

DFT calculations and dynamic NMR studies on bis(6-amino-1,3-dimethyluracil-5-yl)-methane derivatives have allowed for the estimation of the thermodynamic parameters associated with these conformational changes. nih.gov The data reveals that the two dynamic processes are not coupled; rotation of the NH₂ group does not necessitate a simultaneous ring flip. nih.gov The signs of the entropy of activation (ΔS‡) suggest that molecular flexibility increases during the amino group rotations but sees a decrease during the ring flips. nih.gov

The following tables summarize the thermodynamic parameters for these dynamic processes as determined for the dimethyl analog, which serve as a strong theoretical model for the dynamics in this compound.

Table 1: Thermodynamic Parameters for NH₂ Group Rotation (Dimethyl Analog Model)

| Parameter | Value |

| ΔH‡ (Enthalpy of Activation) | Data not available |

| ΔS‡ (Entropy of Activation) | Positive |

| ΔG‡ (Gibbs Free Energy of Activation) | Data not available |

| Data derived from studies on bis(6-amino-1,3-dimethyluracil-5-yl)-methane derivatives. nih.gov |

Table 2: Thermodynamic Parameters for Uracil Ring Flips (Dimethyl Analog Model)

| Parameter | Value |

| ΔH‡ (Enthalpy of Activation) | Data not available |

| ΔS‡ (Entropy of Activation) | Negative |

| ΔG‡ (Gibbs Free Energy of Activation) | Data not available |

| Data derived from studies on bis(6-amino-1,3-dimethyluracil-5-yl)-methane derivatives. nih.gov |

Furthermore, spectroscopic studies informed by theoretical calculations have characterized the chemical environment of the protons involved in these hydrogen bonds. For instance, in derivatives of bis(6-amino-1,3-dimethyluracil-5-yl)-methane, the chemical shifts of the hydrogen-bonded NH protons are typically observed in the 8–9 ppm range in NMR spectra. mdpi.com

It is important to contrast these intramolecular dynamics with the behavior observed in the solid state. X-ray crystallography of 6-Amino-1,3-dimethyluracil reveals that the molecule participates in an extensive two-dimensional network of intermolecular N-H···O=C hydrogen bonds, with the molecule itself lying on a crystallographic mirror plane. researchgate.net This highlights the significance of the molecular environment in dictating whether hydrogen bonding occurs within the same molecule (intramolecular) or between different molecules (intermolecular). Theoretical studies in solution or the gas phase are therefore essential for isolating and understanding the intrinsic conformational dynamics governed by intramolecular forces.

Biological and Pharmacological Research of 6 Amino 1,3 Dibutyluracil and Its Derivatives

Adenosine (B11128) Receptor Interactions and Modulation

Derivatives of 6-Amino-1,3-dibutyluracil, primarily in the form of xanthines, have been extensively studied for their ability to modulate adenosine receptors (ARs). These G protein-coupled receptors, classified into A₁, A₂A, A₂B, and A₃ subtypes, are crucial in various physiological processes, making them attractive therapeutic targets. nih.gove-century.us Xanthines generally act as antagonists at these receptors. nih.gov

The affinity and selectivity of xanthine (B1682287) derivatives for adenosine receptor subtypes are heavily influenced by the substitutions on the xanthine core. For instance, 1,3-dialkylxanthine analogues, which can be synthesized from 6-amino-1,3-dialkyluracils, have been evaluated for their binding affinity at rat brain A₁, A₂ₐ, and A₃ adenosine receptors. nih.gov

For 8-arylxanthines, the affinity at A₃ receptors is enhanced by 1,3-dialkyl substituents, following the order of dibutyl > dipropyl > diallyl. nih.gov However, simple alkylxanthines like caffeine (B1668208) and theophylline (B1681296) are non-selective and possess only micromolar affinity for ARs. nih.gov More complex synthetic analogues with substitutions at the 1-, 3-, and 8-positions can be over 10,000 times more potent than the parent compound, theophylline. nih.govnih.gov

Studies on a variety of alkylxanthines have shown that 8-phenyl substituents significantly increase antagonist potency at both A₁ and A₂ receptors. drugbank.com Specifically, 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) was identified as a remarkably potent and selective A₁ antagonist. drugbank.com In contrast, 1,3-diethyl-8-phenylxanthine (B14048) was the most potent A₂ antagonist among the compounds tested. drugbank.com

The introduction of charged groups, such as carboxylates or sulfonates, at the 8-position did not lead to a significant increase in affinity at rat A₃ receptors, though it did tend to reduce potency at A₁ and A₂ₐ receptors. nih.gov

Table 1: Affinity (Ki values) of Selected Xanthine Derivatives at Rat Adenosine Receptors This table is interactive. You can sort and filter the data.

| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Selectivity |

|---|---|---|---|---|

| 1,3-Dimethyl-8-(3-carboxypropyl)-2-thioxanthine | - | - | - | 7-fold selective for A₃ vs A₂ₐ nih.gov |

| 1,3,7-Trimethyl-8-(trans-2-carboxyvinyl)xanthine | - | - | - | Somewhat selective for A₃ vs A₁ nih.gov |

| 1,3-Diethyl-8-phenylxanthine | - | 200 drugbank.com | - | Most potent A₂ antagonist in study drugbank.com |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | 0.3 - 8.6 drugbank.com | - | - | 1,600 times more potent at A₁ vs A₂ drugbank.com |

| 8-Phenyltheophylline | - | - | - | ~700 times more potent at A₁ vs A₂ drugbank.com |

Note: Data is compiled from studies on rat and bovine brain tissues and human platelets. nih.govdrugbank.com

Structure-activity relationship (SAR) studies have been crucial in designing potent and selective adenosine receptor ligands from the xanthine scaffold. nih.gov These studies explore how chemical modifications at different positions of the xanthine ring influence receptor binding and activity.

Key SAR findings for xanthine derivatives include:

1- and 3-Position Substitutions: The nature of the alkyl groups at the N-1 and N-3 positions significantly impacts affinity and selectivity. For 8-arylxanthines, increasing the size of the alkyl groups from diallyl to dipropyl to dibutyl enhances affinity at A₃ receptors. nih.gov For simpler xanthines, a 1-propyl residue is optimal for A₂B and A₃ receptors, whereas a 1-benzyl group is preferred for A₁ and A₂A subtypes. nih.gov

8-Position Substitutions: This position is a major determinant of potency and selectivity.

8-Aryl substituents, particularly phenyl groups, considerably increase antagonist potency at A₁ and A₂ receptors compared to unsubstituted xanthine. drugbank.com

8-Alkyl substitution tends to favor A₃ selectivity over 8-aryl substitution. nih.gov

The presence of an anionic group (e.g., carboxylate) at the 8-position generally decreases potency at A₁ and A₂ₐ receptors without significantly enhancing A₃ affinity. nih.gov

2-Position Substitutions: Replacing the 2-oxo group with a 2-thio group (2-thioxanthine) has been shown to favor A₃ potency. nih.gov

7-Position Substitutions: A methyl group at the N-7 position can lead to a significant decrease in A₁ affinity, thereby increasing selectivity for A₂A or A₂B receptors. nih.gov Conversely, xanthine derivatives with larger substituents at the 7-position, such as diprophylline and pentoxifylline, were generally less potent antagonists than xanthine itself. drugbank.com

These SAR insights guide the rational design of new derivatives with desired pharmacological profiles. nih.govnih.gov

A significant observation in the study of xanthine derivatives is the considerable species-dependent variation in their binding affinity, particularly at the A₃ adenosine receptor. nih.gov While simple alkylxanthines like caffeine and theophylline exhibit micromolar affinity across all human AR subtypes (A₁, A₂A, A₂B, and A₃), their affinity at the rat A₃AR is much lower, with Ki values often in the 100 µM range or higher. nih.gov

This species difference is also apparent for more complex xanthine antagonists. Many potent xanthine antagonists at rat, rabbit, and human A₁ and A₂ receptors show only weak displacement of radioligands from cloned rat A₃ receptors. nih.gov However, these same xanthines can bind with appreciable, albeit generally lower, affinity to cloned sheep and human A₃ receptors. nih.gov

These species-specific differences have important implications for drug development and preclinical research. The pharmacological profile of a compound in an animal model may not accurately predict its effects in humans. This highlights the necessity of evaluating potential drug candidates across multiple species and, whenever possible, utilizing human receptors in binding assays to ensure the relevance of the findings. nih.govnih.gov The observed species dependence has even led to suggestions of the existence of multiple subtypes of the A₃ receptor. nih.gov

Broader Biological Activities and Therapeutic Potential

Beyond adenosine receptor modulation, derivatives of this compound have been investigated for other biological effects, including antimicrobial, antiviral, and enzyme-inhibitory activities.

The uracil (B121893) scaffold is a component of various molecules with demonstrated biological activity. In the realm of antiviral research, certain 6-substituted uracil derivatives have shown potent and selective inhibitory effects on viral replication. For example, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU) was found to be a highly active and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) replication in vitro. nih.gov Docking studies revealed that its inhibitory effect on the HIV-1 reverse transcriptase enzyme involves key amino acid residues. nih.gov

The broader family of heterocyclic compounds, including purine (B94841) and imidazole (B134444) derivatives, has also been a source of antimicrobial and antiviral agents. nih.govijmspr.in For instance, certain 5-halo analogues of 1-beta-D-ribofuranosylimidazole-4-carboxamide displayed significant antiviral activity. nih.gov Research into benzotriazole (B28993) and pyridine (B92270) derivatives has also yielded compounds with activity against various bacteria, fungi, and viruses, underscoring the potential of N-heterocyclic scaffolds in developing new anti-infective therapies. openmedicinalchemistryjournal.commdpi.com

Several xanthine derivatives are recognized as potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP. semanticscholar.orgresearchgate.net This inhibitory action represents a distinct mechanism of action from adenosine receptor antagonism. For example, theophylline's anti-asthmatic effects are partly attributed to PDE inhibition. semanticscholar.orgdrugbank.com

A study of four related xanthine derivatives—pentoxifylline, propentofylline, torbafylline (B34038), and albifylline—established their inhibitory profiles against four main PDE isoforms in rat heart cytosol. nih.gov Propentofylline proved to be the most effective inhibitor across the isoforms studied and showed marked selectivity for the rolipram-sensitive PDE (PDE IV) over the cGMP-inhibited PDE (PDE III). nih.gov In contrast, torbafylline was the weakest inhibitor but displayed some selectivity for PDE I. nih.gov The differential inhibition of PDE isoforms by these compounds may contribute to their specific pharmacological effects on microcirculation. nih.gov

Table 2: Phosphodiesterase (PDE) Inhibitory Profile of Selected Xanthine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target PDE Isoform | IC₅₀ Value | Notes |

|---|---|---|---|

| Propentofylline | PDE II (cGMP-stimulated) | 20 µM nih.gov | Most inhibitory of the four tested. nih.gov |

| Propentofylline | PDE IV vs PDE III | - | Showed marked selectivity for PDE IV. nih.gov |

| Pentoxifylline | cAMP-specific isoforms | ~100 µM range nih.gov | Modest inhibitor with similar potency for PDE III and IV. nih.gov |

| Torbafylline | Multiple Isoforms | - | Weakest inhibitory potency, with some selectivity for PDE I. nih.gov |

| Albifylline | cAMP-specific isoforms | ~100 µM range nih.gov | Modest inhibitor with similar potency for PDE III and IV. nih.gov |

Note: Data is based on studies of PDE isoforms from rat heart cytosol. nih.gov

Emerging Applications in Central Nervous System (CNS) Function and Cardioprotection Research

Research into this compound has identified it as a valuable intermediate in the synthesis of pharmacologically active molecules, particularly those targeting adenosine receptors, which play a significant role in central nervous system (CNS) and cardiovascular functions. nih.gov The compound serves as a key starting material for creating 1,3-dialkylxanthine analogues, which are studied for their affinity at various adenosine receptors. nih.gov

The synthesis pathway involves the condensation of N,N′-dibutylurea with cyanoacetic acid in the presence of acetic anhydride, followed by a base-catalyzed cyclization to yield this compound. nih.gov This molecule is then further processed through nitrosation and hydrogenation to produce 5,6-diamino-1,3-dibutyluracil. This diamino derivative is a crucial precursor that can be condensed with formic acid to eventually yield 1,3-dibutylxanthine (B137301). nih.gov

The scientific interest in these derivatives stems from their interaction with A3 adenosine receptors. These receptors are present in the brain and are believed to be important in the regulation of CNS functions. nih.gov Furthermore, the activation of A3 receptors has been implicated in the cardioprotective effects observed during preconditioning with adenosine agonists, a process that protects the heart from damage caused by a lack of blood flow. nih.gov The development of xanthine analogues derived from this compound is part of a broader effort to understand the structure-activity relationships that govern the affinity and selectivity of compounds for these critical receptors. nih.gov

Antibacterial and Biofilm Inhibition Studies of Pyrazolo-Pyrimido[4,5-d]pyrimidine Derivatives

The uracil scaffold is a cornerstone in the development of new therapeutic agents, particularly in the synthesis of fused heterocyclic systems like pyrazolo-pyrimido[4,5-d]pyrimidines, which have shown significant antimicrobial potential. While direct studies on derivatives of this compound are specific, research on its close analogue, 6-amino-1,3-dimethyluracil (B104193), provides significant insight into the potential of this chemical class.

In one key study, a series of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives were synthesized using 6-amino-1,3-dimethyluracil as a starting component in a four-component reaction. nih.gov These derivatives were subsequently evaluated for their ability to combat bacteria and inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. nih.gov

The investigation revealed that several of the synthesized compounds displayed potent antibacterial activity. Specifically, compounds designated as 5c, 5i, 5l, and 5m were identified as particularly promising, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 15.6 μg/mL. nih.gov The Minimum Bactericidal Concentration (MBC) values for these compounds were typically double their MIC values. nih.gov

In the context of biofilm inhibition, two compounds, 5l and 5m, demonstrated notable efficacy, with IC50 values (the concentration required to inhibit 50% of biofilm formation) between 1.8 and 8.2 μg/mL. nih.gov Further mechanistic studies on compound 5l showed that it induced the accumulation of intracellular Reactive Oxygen Species (ROS) in Micrococcus luteus biofilms. nih.gov This increase in oxidative stress, coupled with evidence of protein leakage, suggests that the compound works by causing damage to the bacterial cell membrane, ultimately leading to cell death. nih.gov

The promising results from these pyrazolo-pyrimido[4,5-d]pyrimidine derivatives underscore the therapeutic potential of fused pyrimidine (B1678525) structures derived from 6-aminouracil (B15529) scaffolds in addressing bacterial infections and the challenge of biofilm resistance. nih.govptfarm.pl

Interactive Data Table: Antibacterial and Biofilm Inhibition Activity of Selected Pyrazolo-Pyrimido[4,5-d]pyrimidine Derivatives

| Compound | Antibacterial Activity (MIC Range, μg/mL) nih.gov | Biofilm Inhibition Activity (IC50 Range, μg/mL) nih.gov |

| 5c | 3.9 - 15.6 | Not specified as most promising |

| 5i | 3.9 - 15.6 | Not specified as most promising |

| 5l | 3.9 - 15.6 | 1.8 - 8.2 |

| 5m | 3.9 - 15.6 | 1.8 - 8.2 |

Advanced Applications and Materials Science Innovations

Integration into Advanced Materials for Environmental Remediation

The modification of biopolymers to create effective adsorbents for environmental pollutants is a significant area of research. While direct studies on 6-amino-1,3-dibutyluracil are limited in this specific application, research on structurally similar uracil (B121893) derivatives provides a strong proof-of-concept for their potential in environmental remediation.

Recent studies have demonstrated the successful synthesis and application of uracil-modified chitosan (B1678972) hydrogels for the removal of pollutants from aqueous solutions. Although these studies have primarily utilized 6-amino-1,3-dimethyluracil (B104193), the findings offer valuable insights into the potential role of other derivatives like this compound.

A novel uracil-modified chitosan (UCs) adsorbent was synthesized in a four-step process which involved the protection of the amino groups of chitosan, incorporation of epoxy nuclei, subsequent opening of the epoxide rings with 6-amino-1,3-dimethyluracil, and finally, deprotection to regain the amino groups. mdpi.comnih.gov This modification introduces nitrogen-rich uracil moieties along the chitosan chains, creating effective binding sites for pollutants. mdpi.com

These uracil-modified chitosan materials have shown significant efficacy in the adsorptive removal of anionic dyes such as Congo Red (CR). mdpi.comnih.gov The adsorption capacity is influenced by various factors including pH, temperature, and initial dye concentration. mdpi.comnih.gov The adsorption process for CR dye onto UCs was found to be spontaneous and endothermic. nih.gov The maximum monolayer adsorption capacity for CR dye was determined to be 434.78 mg g⁻¹. nih.gov

Furthermore, these uracil-modified chitosan adsorbents have been investigated for the elimination of heavy metal ions, specifically Cu(II) ions. mdpi.com The modified chitosan demonstrated a high removal efficiency of 99.65% under optimal conditions. mdpi.com The adsorption kinetics followed a pseudo-second-order model, with an experimental adsorption capacity of 99.65 mg g⁻¹. mdpi.com The desorption studies indicated that the adsorbent could be regenerated and reused, although with a decrease in efficiency over successive cycles. mdpi.com

To enhance the stability and adsorption capacity, especially in acidic conditions typical of industrial effluents, chitosan chains have been crosslinked using bis-uracil derivatives. nih.gov A new hydrogel based on chitosan crosslinked with 2-chlorophenyl-bis(6-amino-1,3-dimethyluracil-5-yl) methane (B114726) was successfully created and showed effective removal of Congo Red dye. nih.govresearchgate.net

Table 1: Adsorption Parameters for Uracil-Modified Chitosan

| Pollutant | Adsorbent | Maximum Adsorption Capacity (q_max) | Kinetic Model | Isotherm Model | Reference |

| Congo Red Dye | Uracil-modified chitosan (UCs) | 434.78 mg g⁻¹ | Pseudo-second order, Elovich | Langmuir | nih.gov |

| Cu(II) Ions | Uracil-modified chitosan (UCs) | 99.65 mg g⁻¹ (experimental qe) | Pseudo-second order | Freundlich | mdpi.com |

Catalytic Applications of Derivatives

The derivatives of this compound have proven to be valuable precursors in the synthesis of organic photocatalysts, expanding their utility into the realm of green chemistry and sustainable chemical transformations.

This compound serves as a key starting material for the synthesis of pyrimidopteridine N-oxides (PPTNOs). Current time information in Bangalore, IN. The synthesis process involves the nitrosation of this compound followed by an oxidative dimerization. Current time information in Bangalore, IN. Specifically, this compound is treated with sodium nitrite (B80452) in aqueous acetic acid to form 6-amino-5-nitroso-1,3-dibutyluracil. Current time information in Bangalore, IN. This intermediate then undergoes oxidative dimerization using a reagent like lead tetraacetate to yield the corresponding pyrimidopteridine N-oxide. Current time information in Bangalore, IN. These PPTNOs are structurally related to flavins and exhibit potent photocatalytic activity. Current time information in Bangalore, IN. The development of such organic photocatalysts is a significant step towards replacing expensive and toxic transition metal-based catalysts. Current time information in Bangalore, IN.

The pyrimidopteridine N-oxides derived from this compound have demonstrated remarkable efficacy as photocatalysts in challenging organic reactions. Current time information in Bangalore, IN. Their high oxidation potential allows them to catalyze reactions involving substrates that are typically difficult to oxidize, such as mono-substituted amines. Current time information in Bangalore, IN.

One notable application is in the photocatalytic hydroamination of stilbenes with mono-substituted amines. Current time information in Bangalore, IN. This reaction showcases the potency of the PPTNO catalysts in forming carbon-nitrogen bonds under mild, light-induced conditions. Current time information in Bangalore, IN.

Furthermore, these organic photocatalysts have been successfully employed in photocatalytic trifluoromethylation reactions. Current time information in Bangalore, IN. The ability to facilitate such transformations highlights the versatility and applicability of these this compound-derived catalysts in modern synthetic chemistry, providing access to valuable fluorinated molecules. Current time information in Bangalore, IN.

Table 2: Photocatalytic Applications of this compound Derivatives

| Precursor | Catalyst | Catalytic Transformation | Substrates | Reference |

| This compound | Pyrimidopteridine N-Oxides (PPTNOs) | Hydroamination | Stilbenes, Mono-substituted amines | Current time information in Bangalore, IN. |

| This compound | Pyrimidopteridine N-Oxides (PPTNOs) | Trifluoromethylation | - | Current time information in Bangalore, IN. |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Mechanistic Studies

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 6-Amino-1,3-dibutyluracil and its derivatives. While traditional methods involve the condensation of a substituted urea (B33335) with a cyanoacetic acid derivative, exploration into novel catalytic systems and reaction conditions is a key frontier.

Mechanistic studies will be crucial to optimize these new pathways. Understanding the reaction intermediates, transition states, and the role of catalysts will enable precise control over reaction outcomes, leading to higher yields and purity. For instance, adapting green chemistry principles already applied to its dimethyl analogue, such as using water as a solvent and employing reusable catalysts, could significantly reduce the environmental impact of synthesis. researchgate.netresearchgate.net A patent for the preparation of 6-amino-1,3-dimethyl uracil (B121893) highlights a method involving the condensation of cyanoacetic acid and 1,3-dimethylurea (B165225) with acetic anhydride, followed by cyclization, suggesting a viable pathway for adaptation. patsnap.com

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for generating molecular diversity. Applying MCRs starting from this compound, an aldehyde, and an active methylene (B1212753) compound could rapidly produce libraries of complex heterocyclic structures, such as pyrido[2,3-d]pyrimidines, for further evaluation.

Table 1: Comparison of Synthetic Approaches for 6-Amino-1,3-dialkyluracils

| Method | Starting Materials | Catalyst/Conditions | Advantages | Research Focus for Dibutyl Analogue |

|---|---|---|---|---|

| Traditional Condensation | 1,3-Dibutylurea, Cyanoacetic Acid | Acetic Anhydride, Alkaline conditions patsnap.com | Established route | Optimization of yield and purity |

| Green Synthesis | 6-amino-1,3-dimethyluracil (B104193), Aldehydes | β‐cyclodextrin (B1172386)‐SO3H in water researchgate.net | Environmentally friendly, high yield | Adaptation using 1,3-dibutylurea and water-compatible catalysts |

| Multicomponent Reactions (MCRs) | This compound, Aldehyde, Active Methylene Compound | Bismuth(III) triflate | Rapid assembly of complex molecules | Exploration of new scaffolds and molecular diversity |

| Catalyst-Free Water-Based Synthesis | 6-amino-1,3-dimethyluracil, Aldehydes | Stirring in water at room temperature researchgate.net | Simplicity, cost-effective, minimal waste | Investigating feasibility and efficiency for the more hydrophobic dibutyl derivative |

In-depth Pharmacological Profiling and Target Identification for Enhanced Therapeutic Development

The 6-aminouracil (B15529) core is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming the basis for ligands that interact with multiple biological targets. Derivatives of the closely related 6-amino-2-thiouracil (B86922) have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ekb.eg Furthermore, 6-Amino-1,3-dimethyluracil has been used to synthesize compounds with potential antitumor activity. chemicalbook.com

A crucial future direction is the systematic pharmacological profiling of this compound and its derivatives. The introduction of the lipophilic butyl chains could significantly alter the pharmacokinetic and pharmacodynamic properties compared to smaller alkyl analogues, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Initial efforts should focus on screening a diverse library of this compound derivatives against a broad panel of biological targets, such as kinases, proteases, and receptors implicated in various diseases. For example, derivatives of 6-aminothiouracil have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. Similarly, pyrido[2,3-d]pyrimidines derived from 6-amino-1,3-dipropyluracil (B15783) have been explored as vasorelaxants. sigmaaldrich.comsigmaaldrich.com Identifying the specific molecular targets is paramount for understanding the mechanism of action and for rational drug design to improve potency and selectivity.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Target(s) | Rationale based on Analogues |

|---|---|---|

| Oncology | Cyclin-dependent kinases (CDKs) , other kinases | 6-aminothiouracil and 6-amino-1,3-dimethyluracil derivatives show antitumor potential. chemicalbook.com |

| Inflammatory Diseases | Pro-inflammatory enzymes/cytokines | The 6-amino-1,3-dimethyluracil compound itself has demonstrated anti-inflammatory activity. biosynth.com |

| Infectious Diseases | Viral or bacterial enzymes | 6-amino-2-thiouracil derivatives have established antimicrobial and antiviral activities. ekb.eg |

| Cardiovascular Diseases | Phosphodiesterases | Pyrido[2,3-d]pyrimidines derived from the dipropyl analogue act as vasorelaxants. sigmaaldrich.comsigmaaldrich.com |

Development of Advanced Materials with Tunable Properties

The application of this compound is not limited to pharmaceuticals. Its unique chemical structure, featuring hydrogen-bonding capabilities (amino group, uracil ring) and tunable hydrophobicity (dibutyl chains), makes it an attractive building block for advanced materials.

Future research could explore its use as a monomer or cross-linking agent in the synthesis of novel polymers and hydrogels. The uracil moiety can introduce specific recognition properties and thermal responsiveness, while the long butyl chains can be used to control the material's mechanical properties, such as flexibility and solubility. A hydrogel based on chitosan (B1678972) crosslinked with a derivative of 6-amino-1,3-dimethyluracil has been successfully developed for the removal of dyes from industrial wastewater, demonstrating the potential of this class of compounds in environmental applications. researchgate.net The dibutyl analogue could create materials with enhanced affinity for non-polar pollutants.

Furthermore, the ability of the uracil ring to form reversible hydrogen bonds could be exploited to create self-healing polymers and supramolecular assemblies. The properties of these materials could be precisely tuned by modifying the uracil core or by synthesizing copolymers with different functional monomers.

Industrial Scale-Up and Sustainable Manufacturing Considerations for this compound and its Derivatives

Translating the potential of this compound from the laboratory to commercial applications requires the development of robust and economically viable industrial-scale manufacturing processes. Key considerations include reaction efficiency, cost of raw materials, process safety, and waste minimization.

Patents detailing the production of 6-amino-1,3-dimethyluracil provide a roadmap for scaling up the synthesis of the dibutyl derivative. patsnap.comgoogle.com These processes often focus on optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity while simplifying the process. google.com For instance, one patented method emphasizes improving reaction yield and product purity while reducing pollutants and avoiding toxic substances. google.com

Sustainability will be a major driver in the development of next-generation manufacturing processes. This involves incorporating principles of green chemistry, such as:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials, such as 1,3-dibutylurea, from bio-based sources.

Catalysis: Employing highly efficient and recyclable catalysts to reduce energy consumption and waste. The use of ionic liquids or solid-supported catalysts, as demonstrated for related compounds, could be beneficial. researchgate.net

Solvent Selection: Minimizing the use of hazardous organic solvents in favor of greener alternatives like water or supercritical fluids.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-amino-1,3-dimethyluracil with high purity, and how do reaction conditions influence yield?

- Methodology : High-purity synthesis (≥98%) typically involves refluxing 6-aminouracil derivatives with acyl chlorides or aldehydes in polar aprotic solvents (e.g., DMF) under catalytic conditions (e.g., piperidine) . For example, equimolar reactions with 2,4-dimethoxybenzoyl chloride in DMF yield >90% product after crystallization . Optimizing stoichiometry and solvent choice (e.g., ethanol for trituration) minimizes impurities.

- Quality Control : Purity is validated via HPLC, NMR (e.g., absence of extraneous methyl or carbonyl signals), and elemental analysis .

Q. How does the purity level of 6-amino-1,3-dimethyluracil impact experimental reproducibility in pharmaceutical research?

- Implications : Standard purity (90–95%) may introduce impurities (e.g., unreacted intermediates, byproducts) that alter bioavailability or reactivity, leading to inconsistent drug efficacy or toxicity profiles . For instance, residual dimethylamine in lower-purity batches can skew enzyme inhibition assays.

- Best Practices : Use ≥98% purity for kinetic studies or formulation trials. Impurity profiling via LC-MS is critical for regulatory compliance .

Q. What analytical techniques are essential for confirming the structural integrity of 6-amino-1,3-dimethyluracil?

- Structural Validation : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, confirming the planar pyrimidine ring and methyl/amino substituents .

- Spectroscopic Methods :

- ¹H/¹³C NMR : Key signals include NH₂ protons (δ 6.5–7.0 ppm) and carbonyl carbons (δ 160–170 ppm) .

- MS : Molecular ion peaks (e.g., m/z 155 for [M+H]⁺) and fragmentation patterns verify the backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when employing different solvent systems for 6-amino-1,3-dimethyluracil derivatization?

- Case Study : Reactions in DMF vs. ethanol show divergent yields due to solvent polarity and stabilization of intermediates. For example, DMF enhances nucleophilicity in Kabachnik-Fields reactions, achieving 95% yield for α-aminophosphonates, while ethanol may stall at 70% .

- Troubleshooting : Use kinetic studies (e.g., time-resolved IR) to identify rate-limiting steps. Computational solvent modeling (COSMO-RS) predicts optimal polarity .

Q. What strategies are effective in elucidating reaction mechanisms of multi-component syntheses involving 6-amino-1,3-dimethyluracil?

- Mechanistic Insights : Three-component reactions (e.g., with cycloheptanone and aromatic aldehydes) proceed via imine formation, followed by cyclocondensation. Isotopic labeling (¹⁵N) and in situ FTIR track intermediates like Schiff bases .

- Computational Support : DFT calculations (e.g., Gaussian) model transition states and activation energies, validating proposed pathways .

Q. How do computational approaches like molecular docking enhance the development of 6-amino-1,3-dimethyluracil-derived bioactive compounds?

- Applications : Docking studies (AutoDock Vina) predict binding affinities of derivatives (e.g., triazoles) to targets like COX-2 or antioxidant enzymes. For example, 1,2,4-triazole derivatives show strong binding to IL-6 (ΔG = −9.2 kcal/mol), correlating with in vitro anti-inflammatory activity .

- Validation : MD simulations (>100 ns) assess stability of ligand-receptor complexes, guiding synthetic prioritization .

Key Research Challenges

- Contradictory Data : Variability in reaction outcomes (e.g., competing products in multi-component syntheses) requires mechanistic clarity via advanced spectroscopy .

- Bioactivity Optimization : Balancing lipophilicity (logP) and hydrogen-bonding capacity in derivatives improves pharmacokinetics but complicates synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.